molecular formula C15H15ClN2 B1310123 N-(3-(Phenylamino)allylidene)aniline hydrochloride CAS No. 50328-50-2

N-(3-(Phenylamino)allylidene)aniline hydrochloride

Cat. No.: B1310123
CAS No.: 50328-50-2
M. Wt: 258.74 g/mol
InChI Key: PBKBURVPAHHUIK-AVUWLFEKSA-N
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Description

N-(3-(Phenylamino)allylidene)aniline hydrochloride (CAS 50328-50-2; 28140-60-5) is a Schiff base derivative characterized by an allylidene backbone bridging two aniline groups, with a hydrochloride salt enhancing its stability and solubility . Its molecular formula is C₁₅H₁₅ClN₂ (MW: 258.75 g/mol), and its structure features conjugated π-bonds and intramolecular hydrogen bonding, which influence its reactivity and applications in organic synthesis . The compound is utilized in the preparation of fluorescent probes (e.g., Cy5/5.5COOH) for biomedical imaging and is listed in the U.S. EPA’s Endocrine Disruptor Screening Program, highlighting regulatory scrutiny .

Properties

IUPAC Name

N-[(E)-3-phenyliminoprop-1-enyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKBURVPAHHUIK-AVUWLFEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30892076
Record name N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1)
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Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50328-50-2, 28140-60-5, 58467-94-0
Record name Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?)
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Record name Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:1)
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Record name Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:?)
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Record name N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1)
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Record name N-[3-(phenylamino)allylidene]aniline monohydrochloride
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Record name N-[3-(phenylamino)allylidene]aniline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Phenylamino)allylidene)aniline hydrochloride typically involves the reaction of aniline with malonaldehyde in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Aniline} + \text{Malonaldehyde} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve additional purification steps such as recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-(3-(Phenylamino)allylidene)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed:

Scientific Research Applications

N-(3-(Phenylamino)allylidene)aniline hydrochloride has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of N-(3-(Phenylamino)allylidene)aniline hydrochloride involves its interaction with various molecular targets and pathways. The compound exhibits strong solid-state emission due to its aggregation-induced emission (AIE) properties. The AIE mechanism is driven by the restriction of intramolecular motion, which enhances the emission intensity in the aggregated state. This property makes it suitable for applications in luminescent materials and optoelectronic devices .

Comparison with Similar Compounds

N-(3-(Phenylamino)allylidene)aniline (Free Base)

  • CAS : 1497-49-0
  • Molecular Formula : C₁₅H₁₄N₂
  • Key Differences :
    • Lacks the hydrochloride counterion, reducing polarity and solubility in aqueous media .
    • Similar conjugated structure but prone to degradation under acidic conditions compared to the stabilized hydrochloride form .
  • Applications: Primarily used in non-polar solvents for coordination chemistry studies.

N-(5-(Phenylimino)penta-1,3-dien-1-yl)aniline Hydrochloride

  • CAS : 4485-89-6
  • Molecular Formula : C₁₇H₁₇ClN₂ (MW: 284.79 g/mol)
  • Key Differences :
    • Extended conjugation (penta-1,3-dienyl chain) enhances UV-Vis absorption, making it suitable for optoelectronic applications .
    • Higher molecular weight and altered steric effects influence binding affinity in coordination complexes compared to the shorter allylidene derivative .

4-Chloro-N-(3-phenylallylidene)aniline

  • CAS: Not explicitly provided (see ).
  • Molecular Formula : C₁₅H₁₂ClN
  • Key Differences: Chloro substituent at the para position increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions . Absence of phenylamino group reduces hydrogen-bonding capacity, affecting crystal packing and solubility .
  • Applications : Used in synthesizing coordination complexes for catalytic studies .

3-Chloro-N-phenyl-phthalimide

  • CAS: Not explicitly provided (see ).
  • Molecular Formula: C₁₄H₈ClNO₂
  • Key Differences: Cyclic phthalimide structure with a chloro substituent, imparting rigidity and thermal stability . Used as a monomer for polyimides, contrasting with the linear Schiff base structure of the target compound .

Biological Activity

N-(3-(Phenylamino)allylidene)aniline hydrochloride, a compound with significant potential in biochemical applications, has garnered interest for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and implications for future research, supported by data tables and case studies.

1. Chemical Profile

Molecular Characteristics:

  • Molecular Formula: C₁₅H₁₅ClN₂
  • Molecular Weight: 258.74 g/mol
  • Physical State: Solid
  • Melting Point: >230°C
  • Boiling Point: 391.7°C at 760 mmHg

This compound is categorized as an imine derivative due to the presence of a C=N bond, which plays a crucial role in its reactivity and biological interactions .

This compound exhibits notable interactions with various biomolecules:

Enzyme Inhibition:

  • The compound has been shown to inhibit specific tyrosine kinases, enzymes that are critical in signaling pathways related to cell growth and differentiation .

Cellular Effects:

  • It modulates cell signaling pathways, notably the MAPK/ERK pathway, influencing gene expression and cellular metabolism .

The mechanism of action involves several key processes:

  • Binding Interactions: The compound binds to the active sites of enzymes, inhibiting their function by preventing substrate binding.
  • Aggregation-Induced Emission (AIE): this compound exhibits AIE properties, which enhance luminescence when the compound is in an aggregated state. This property is beneficial for applications in luminescent materials and optoelectronic devices .

Table 1: Summary of Mechanisms

MechanismDescription
Enzyme InhibitionInhibits tyrosine kinases involved in signaling
Gene Expression ModulationAffects transcription factors influencing gene activity
AIE PropertiesEnhances luminescence in aggregated states

4. Case Studies

Recent studies highlight the biological activity of this compound:

  • Study on Cellular Uptake: A study demonstrated that compounds similar to this compound could improve cellular uptake due to their hydrophilic nature, leading to enhanced therapeutic efficacy .
  • In Vivo Stability Analysis: Research involving fluorescent probes indicated that derivatives of this compound exhibited prolonged circulation times in vivo, attributed to their surface properties that minimize nonspecific interactions .

5. Applications and Future Directions

The unique properties of this compound suggest several applications:

  • Drug Development: Its ability to inhibit key enzymes makes it a candidate for developing new therapeutic agents targeting diseases related to dysregulated kinase activity.
  • Fluorescent Probes: The AIE characteristics position it well for use in imaging applications within biological systems.

Q & A

Q. How can researchers synthesize and characterize N-(3-(Phenylamino)allylidene)aniline hydrochloride?

Methodological Answer: The compound is synthesized via Schiff base formation between aniline derivatives and a conjugated aldehyde precursor. For example, malonaldehyde derivatives can react with two equivalents of aniline under acidic conditions, followed by HCl treatment to isolate the hydrochloride salt . Characterization involves:

  • Elemental analysis (C15_{15}H15_{15}ClN2_{2}; MW: 258.75) .
  • FT-IR spectroscopy to confirm imine (C=N) stretching (~1600 cm1^{-1}) and NH vibrations.
  • 1^1H NMR (in DMSO-d6_6) to resolve allylidene proton signals (δ ~7.5–8.5 ppm) and aromatic protons .

Q. What are the solubility challenges and recommended purification methods for this compound?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol) . For purification:

  • Recrystallization from methanol/ethanol mixtures yields high-purity crystals.
  • Column chromatography (silica gel, CH2_2Cl2_2/MeOH gradient) removes unreacted aniline or aldehyde precursors.
  • TGA/DSC analysis confirms thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How does the halogen bonding in this compound drive aggregation-induced emission (AIE)?

Methodological Answer: The AIE mechanism arises from restricted intramolecular rotation (RIR) in the solid state. Halogen bonds (Cl···N interactions) between adjacent molecules enhance structural rigidity, suppressing non-radiative decay pathways. Experimental validation includes:

  • Single-crystal X-ray diffraction to map Cl···N distances (~3.3 Å) .
  • Photoluminescence (PL) studies showing enhanced emission at 450–500 nm upon aggregation .
  • DFT calculations to correlate electronic structure with emission properties .

Q. What structural features influence its optical properties in materials science applications?

Methodological Answer: The planar conjugated backbone and intermolecular halogen bonding are critical:

  • π-π stacking analysis via XRD reveals face-to-face alignment (d-spacing ~3.5 Å) .
  • Solvatochromism studies in solvents of varying polarity show emission shifts due to dipole-dipole interactions .
  • Time-resolved fluorescence quantifies radiative lifetime (~5–10 ns), confirming AIE efficiency .

Q. How can researchers optimize synthetic yields for large-scale preparation?

Methodological Answer: Yield optimization strategies include:

  • Stoichiometric control (aniline:aldehyde ratio 2:1) to minimize side products .
  • Catalytic acid selection (e.g., HCl vs. p-toluenesulfonic acid) to enhance imine formation kinetics .
  • Microwave-assisted synthesis reduces reaction time (2–4 hours vs. 24 hours conventional) with >85% yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-(Phenylamino)allylidene)aniline hydrochloride
Reactant of Route 2
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N-(3-(Phenylamino)allylidene)aniline hydrochloride

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